(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one
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Overview
Description
The compound (2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one is a complex organic molecule belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structural features, which include multiple hydroxyl groups and a benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one typically involves several key steps:
Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the hydroxyl groups at specific positions on the benzopyran ring.
Attachment of the side chain: The side chain, which includes the dimethylocta-dienyl group, is introduced through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Mechanism of Action
The mechanism of action of (2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer properties: The compound induces apoptosis and inhibits cell proliferation in cancer cells.
Comparison with Similar Compounds
(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one: can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. These compounds share similar structural features and biological activities but differ in the number and position of hydroxyl groups and other substituents. The unique structural features of This compound
Properties
Molecular Formula |
C25H28O5 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2S)-6-(3,7-dimethylocta-2,6-dienyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O5/c1-15(2)5-4-6-16(3)7-12-19-20(27)13-23-24(25(19)29)21(28)14-22(30-23)17-8-10-18(26)11-9-17/h5,7-11,13,22,26-27,29H,4,6,12,14H2,1-3H3/t22-/m0/s1 |
InChI Key |
XYIQIBWIEGCVQY-QFIPXVFZSA-N |
Isomeric SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C)C |
Origin of Product |
United States |
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